![molecular formula C19H19N5O3 B2906210 4,7-Dimethyl-2-(3-oxobutan-2-yl)-6-phenylpurino[7,8-a]imidazole-1,3-dione CAS No. 878717-48-7](/img/structure/B2906210.png)

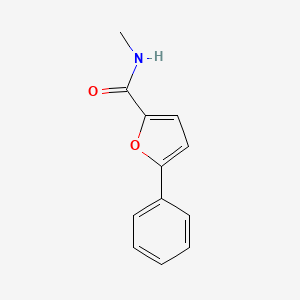

4,7-Dimethyl-2-(3-oxobutan-2-yl)-6-phenylpurino[7,8-a]imidazole-1,3-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4,7-Dimethyl-2-(3-oxobutan-2-yl)-6-phenylpurino[7,8-a]imidazole-1,3-dione, also known as DPI, is a potent inhibitor of protein kinase C (PKC) and NADPH oxidase. It is widely used in scientific research to investigate the biochemical and physiological effects of PKC and NADPH oxidase inhibition.

Wirkmechanismus

Target of Action

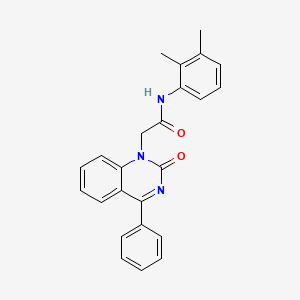

The primary target of 4,7-Dimethyl-2-(3-oxobutan-2-yl)-6-phenylpurino[7,8-a]imidazole-1,3-dione, also known as ADB-BUTINACA, is the cannabinoid receptor . This compound is a potent agonist of the cannabinoid receptor, with a potency and efficacy almost three times higher than JWH-018 .

Mode of Action

ADB-BUTINACA interacts with the cannabinoid receptors as an agonist , meaning it binds to these receptors and activates them . This interaction results in a series of changes within the cell that leads to the compound’s psychoactive effects.

Biochemical Pathways

Upon activation of the cannabinoid receptors, ADB-BUTINACA affects several biochemical pathways. The exact pathways and their downstream effects are complex and can vary depending on the specific cellular context. It is known that activation of cannabinoid receptors can influence the release of various neurotransmitters, potentially affecting mood, perception, and other psychological processes .

Pharmacokinetics

ADB-BUTINACA undergoes extensive metabolism, resulting in the formation of several metabolites . These include products of mono- and dihydroxylation, hydroxylation of the N-butyl side chain and dehydrogenation, formation of a dihydrodiol, hydrolysis of the terminal amide group, N-dealkylation of the indazole, and a combination of these reactions . The dihydrodiol is the predominant metabolite . These metabolites can be detected in urine, blood, kidney, and liver samples .

Result of Action

The molecular and cellular effects of ADB-BUTINACA’s action are primarily related to its interaction with the cannabinoid receptors. Activation of these receptors can lead to a variety of effects, including alterations in mood, perception, and cognition . .

Action Environment

Environmental factors can influence the action, efficacy, and stability of ADB-BUTINACA. For example, factors such as the individual’s metabolic rate, the presence of other substances, and individual genetic factors can influence how the compound is metabolized and its overall effects

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of 4,7-Dimethyl-2-(3-oxobutan-2-yl)-6-phenylpurino[7,8-a]imidazole-1,3-dione is its high potency and specificity for PKC and NADPH oxidase inhibition. This allows researchers to study the effects of these enzymes with minimal interference from other signaling pathways. However, 4,7-Dimethyl-2-(3-oxobutan-2-yl)-6-phenylpurino[7,8-a]imidazole-1,3-dione also has some limitations. For example, it can be toxic to cells at high concentrations and may have off-target effects on other enzymes.

Zukünftige Richtungen

There are many potential future directions for research on 4,7-Dimethyl-2-(3-oxobutan-2-yl)-6-phenylpurino[7,8-a]imidazole-1,3-dione. Some possible areas of investigation include:

1. Development of more potent and selective inhibitors of PKC and NADPH oxidase.

2. Investigation of the role of PKC and NADPH oxidase in cancer, neurodegenerative diseases, and other pathological conditions.

3. Development of new therapeutic strategies based on PKC and NADPH oxidase inhibition.

4. Investigation of the effects of PKC and NADPH oxidase inhibition on mitochondrial function and oxidative metabolism.

5. Investigation of the role of PKC and NADPH oxidase in the regulation of immune function and inflammation.

In conclusion, 4,7-Dimethyl-2-(3-oxobutan-2-yl)-6-phenylpurino[7,8-a]imidazole-1,3-dione is a powerful tool for investigating the role of PKC and NADPH oxidase in various physiological and pathological processes. Its high potency and specificity make it a valuable asset for scientific research, and there are many potential future directions for investigation in this area.

Synthesemethoden

4,7-Dimethyl-2-(3-oxobutan-2-yl)-6-phenylpurino[7,8-a]imidazole-1,3-dione can be synthesized using a multi-step process starting from 2,6-dimethylpurine. The first step involves the reaction of 2,6-dimethylpurine with ethyl acetoacetate to form 2,6-dimethyl-4-oxoheptanoic acid ethyl ester. This intermediate is then reacted with phenylhydrazine to form 2,6-dimethyl-4-phenylhydrazinyl-4-oxoheptanoic acid ethyl ester. The final step involves the reaction of this intermediate with triethylorthoformate and phosphorus oxychloride to form 4,7-Dimethyl-2-(3-oxobutan-2-yl)-6-phenylpurino[7,8-a]imidazole-1,3-dione.

Wissenschaftliche Forschungsanwendungen

4,7-Dimethyl-2-(3-oxobutan-2-yl)-6-phenylpurino[7,8-a]imidazole-1,3-dione is commonly used in scientific research to investigate the role of PKC and NADPH oxidase in various physiological and pathological processes. For example, 4,7-Dimethyl-2-(3-oxobutan-2-yl)-6-phenylpurino[7,8-a]imidazole-1,3-dione has been used to study the role of PKC in insulin signaling, platelet activation, and smooth muscle contraction. 4,7-Dimethyl-2-(3-oxobutan-2-yl)-6-phenylpurino[7,8-a]imidazole-1,3-dione has also been used to investigate the role of NADPH oxidase in oxidative stress, inflammation, and cardiovascular disease.

Eigenschaften

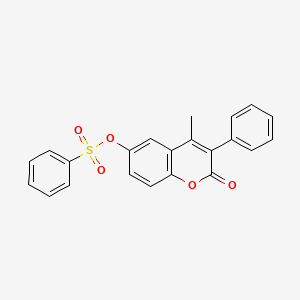

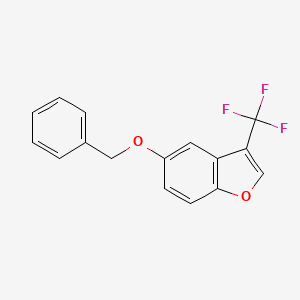

IUPAC Name |

4,7-dimethyl-2-(3-oxobutan-2-yl)-6-phenylpurino[7,8-a]imidazole-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N5O3/c1-11-10-22-15-16(20-18(22)23(11)14-8-6-5-7-9-14)21(4)19(27)24(17(15)26)12(2)13(3)25/h5-10,12H,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMQVUFQHFHOUOZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN2C3=C(N=C2N1C4=CC=CC=C4)N(C(=O)N(C3=O)C(C)C(=O)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(Chloromethyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B2906128.png)

![N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]cyclohexanecarboxamide](/img/structure/B2906130.png)

![4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]pyridine-2-carboxylic acid](/img/structure/B2906133.png)

![1-(2,5-dimethoxyphenyl)-4-{1-[2-(2,6-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2906137.png)

![8-(2,3-Dimethylphenyl)-1-methyl-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-d ione](/img/structure/B2906139.png)

![7-((3-ethylphenoxy)methyl)-1,3-dimethyl-6,7-dihydrooxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2906141.png)

![N-[1-(2-hydroxyethyl)-1H-pyrazol-4-yl]-2-(4-methylphenyl)ethene-1-sulfonamide](/img/structure/B2906146.png)

![2-[3-(2,4-dimethylphenyl)-6-oxopyridazin-1-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2906150.png)